molecular formula C16H22N2O6 B13401638 Boc-4-NO2-Phe-OEt

Boc-4-NO2-Phe-OEt

Cat. No.: B13401638
M. Wt: 338.36 g/mol
InChI Key: KVEDDVRFINSSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-NO2-Phe-OEt typically involves the protection of the amino group of phenylalanine with a Boc group, followed by the esterification of the carboxyl group with ethanol. The nitro group is introduced through nitration of the phenyl ring. The reaction conditions often involve the use of bases and solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-4-NO2-Phe-OEt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-4-NO2-Phe-OEt is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: In the study of protein structure and function, as well as in the development of enzyme inhibitors.

    Medicine: In the design and synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-4-NO2-Phe-OEt involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The nitro group can participate in various chemical transformations, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-4-NO2-Phe-OEt is unique due to the presence of the nitro group on the phenyl ring, which allows for additional chemical transformations that are not possible with other Boc-protected phenylalanine derivatives. This makes it particularly useful in the synthesis of complex molecules and in the study of specific biochemical pathways .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-5-23-14(19)13(17-15(20)24-16(2,3)4)10-11-6-8-12(9-7-11)18(21)22/h6-9,13H,5,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEDDVRFINSSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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